molecular formula C14H20ClN3O2 B1444716 3-(4-BOC-piperazino)-2-chloropyridine CAS No. 633283-64-4

3-(4-BOC-piperazino)-2-chloropyridine

Cat. No.: B1444716
CAS No.: 633283-64-4
M. Wt: 297.78 g/mol
InChI Key: WZDUKAPYVNYSAV-UHFFFAOYSA-N
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Description

3-(4-BOC-piperazino)-2-chloropyridine is a chemical compound known for its applications in organic synthesis and medicinal chemistry. The compound features a piperazine ring protected by a tert-butoxycarbonyl (BOC) group and a chloropyridine moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BOC-piperazino)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 4-BOC-piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-BOC-piperazino)-2-chloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The BOC group can be removed under acidic conditions to yield the free piperazine derivative.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or THF.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol.

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Deprotection: Free piperazine derivatives.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

3-(4-BOC-piperazino)-2-chloropyridine is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and probes.

    Medicine: As a precursor in the synthesis of pharmaceuticals, including potential drug candidates for various diseases.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-BOC-piperazino)-2-chloropyridine depends on its specific application. In medicinal chemistry, the compound may act as a building block for drugs that target specific enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, while the chloropyridine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BOC-piperazinyl)acetic acid
  • 2-(4-BOC-piperazino)-2-(3-pyridyl)acetic acid
  • Methyl 2-(4-BOC-piperazino)-2-(2-pyridyl)acetate

Uniqueness

3-(4-BOC-piperazino)-2-chloropyridine is unique due to its combination of a protected piperazine ring and a chloropyridine moiety. This structure provides a balance of reactivity and stability, making it a valuable intermediate in the synthesis of diverse chemical entities. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes.

Properties

IUPAC Name

tert-butyl 4-(2-chloropyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDUKAPYVNYSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164987
Record name 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633283-64-4
Record name 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633283-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 2-chloro-3-iodopyridine (2.0 g, 8.37 mmol) in toluene (7 mL). Add piperazine-1-carboxylic acid t-butyl ester (1.2 g, 6.4 mmol), followed by the addition of tris(dibenzylideneacetone)dipalladium(0) (0.12 g, 0.13 mmol), 4,5-bis(diphenyl-phosphino)-9,9-dimethylxanthene (0.23 g, 0.39 mmol), and sodium t-butoxide (0.93 g, 9.7 mmol). Heat at 100° C. for 3.5 hr. Concentrate and partition the residue between EtOAc and water. Extract the aqueous phase twice with ethyl acetate. Wash combined organic layers with brine. Dry the organic extracts (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate:hexanes), to give 4-(2-Chloro-pyridin-3-yl)-piperazine-1-carboxylic acid t-butyl ester (95%). MS (ES): m/z=298 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2-chloro-3-iodopyridine (4.00 g, 16.74 mmol) in anhydrous toluene (25 mL). Add piperazine-1-carboxylic acid t-butyl ester (2.96 g, 15.90 mmol), followed by palladium acetate (0.113 g, 0.50 mmol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.313 g, 0.502 mmol), triethylamine (0.034 g, 0.047 mL, 0.335 mmol) and cesium carbonate (27.3 g, 83.7 mmol). Heat at reflux for 18 hr. Concentrate and partition the residue between DCM and a saturated solution of sodium bicarbonate. Extract the aqueous phase twice with DCM and once with ethyl acetate. Dry the combined organic extracts (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 5:95 to 20:80 ethyl acetate:hexanes), to give 4-(2-Chloropyridin-3-yl)-piperazine-1-carboxylic acid t-butyl ester (54%). MS (ES): m/z=298 [M+H].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
0.313 g
Type
reactant
Reaction Step Three
Quantity
0.047 mL
Type
reactant
Reaction Step Four
Name
cesium carbonate
Quantity
27.3 g
Type
reactant
Reaction Step Five
Quantity
0.113 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

Stir 2-chloro-3-bromopyridine (5.00 g, 26.0 mmol) and piperazine-1-carboxylic acid t-butyl ester (3.73 g, 20.0 mmol) in dry toluene (200 mL) at room temperature under nitrogen. Add sodium t-butoxide (2.88 g, 30.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.366 g, 0.40 mmol) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (0.694 g, 1.20 mmol), degas reaction and heat to 100° C. (oil bath temperature) for 3 hr. Cool to room temperature, add 100 mL water, extract with 2×200 mL ethyl acetate. Concentrate organic layer in vacuo, purify (silica gel chromatography, eluting with 30:70 ethyl acetate:isohexane) and dry in a vacuum oven over night to give 4-(2-chloro-pyridin-3-yl)-piperazine-1-carboxylic acid t-butyl ester as a beige powder (3.01 g, 51%). MS (m/z): 298 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Quantity
0.694 g
Type
reactant
Reaction Step Two
Quantity
0.366 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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